N-tert-Butyl-4-methoxybenzamide

Description

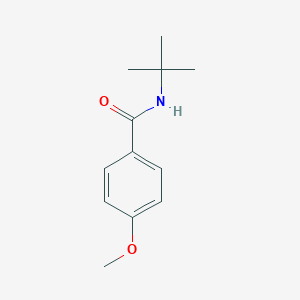

Structure

3D Structure

Properties

IUPAC Name |

N-tert-butyl-4-methoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c1-12(2,3)13-11(14)9-5-7-10(15-4)8-6-9/h5-8H,1-4H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZHSACJKCPNPHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)C1=CC=C(C=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80342874 | |

| Record name | N-tert-Butyl-4-methoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80342874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19486-73-8 | |

| Record name | N-tert-Butyl-4-methoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80342874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for N Tert Butyl 4 Methoxybenzamide

Classical and Modern Synthetic Approaches to Amides

The synthesis of amides, a fundamental transformation in organic chemistry, has been achieved through a range of classical and modern techniques. These methods primarily focus on the formation of the crucial amide bond from carboxylic acid derivatives or nitriles.

Condensation Reactions

Condensation reactions represent a cornerstone of amide synthesis. The most traditional approach involves the acylation of an amine with a reactive carboxylic acid derivative, such as an acyl chloride. For instance, a reaction analogous to the synthesis of N-tert-Butyl-4-methoxybenzamide involves cooling a mixture of methylene chloride and tert-butylamine (B42293) and then adding a solution of a substituted benzoyl chloride. prepchem.com The mixture is stirred, and after workup, the desired N-tert-butyl benzamide (B126) is isolated. prepchem.com

Modern advancements in condensation reactions often employ coupling agents to facilitate the reaction between a carboxylic acid and an amine under milder conditions. Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC.HCl) in combination with Hydroxybenzotriazole (HOBt) are used to activate the carboxylic acid, enabling its efficient coupling with an amine to form the amide bond. nih.gov This method is widely used in the synthesis of complex molecules, including various carboxamides. nih.gov

Ritter Reaction Protocols

The Ritter reaction is a powerful method for synthesizing N-alkyl amides by reacting a nitrile with a substrate that can form a stable carbocation, such as a tertiary alcohol. wikipedia.orgorganic-chemistry.org The reaction proceeds via the electrophilic addition of the carbocation to the nitrogen atom of the nitrile, forming a nitrilium ion intermediate. organic-chemistry.org Subsequent hydrolysis of this intermediate yields the final amide. wikipedia.orgorganic-chemistry.org This method is particularly useful for preparing N-tert-butyl amides from various nitriles. organic-chemistry.org

A modified and efficient version of this reaction involves reacting aromatic or aliphatic nitriles with tert-butyl acetate in the presence of a catalytic amount of sulfuric acid, which provides excellent yields of the corresponding N-tert-butyl amides. organic-chemistry.org Another scalable procedure utilizes tert-butyl acetate and acetic acid, demonstrating broad scope for various nitriles. nih.gov

| Reactants | Reagents | Conditions | Product Yield |

| Aromatic/Aliphatic Nitriles, tert-butyl acetate | Catalytic H₂SO₄ | 42°C, 2 hours | 88-95% organic-chemistry.org |

| Nitriles, tert-butyl acetate | Acetic Acid | Not specified | Broad scope nih.gov |

Catalyst Systems for Ritter Reactions: Cu(OTf)₂

The scope and mildness of the Ritter reaction have been significantly improved through the development of advanced catalyst systems. Copper(II) triflate (Cu(OTf)₂) has emerged as an effective catalyst for Ritter-like reactions. nih.gov It facilitates the coupling of cyclic alcohols with nitriles under mild, and often solvent-free, conditions. nih.gov

A key aspect of this catalytic cycle is the in situ activation of alcohol substrates by thionyl chloride to form chlorosulfites. nih.gov The Cu(OTf)₂ catalyst is believed to chelate to both the chlorosulfite and the nitrile, which enhances the leaving group ability of the chlorosulfite and promotes the rapid formation of a carbocation intermediate under mild conditions. nih.gov This approach has been successful with various metal salts possessing non-nucleophilic ligands, with Cu(OTf)₂ showing particular promise. nih.gov The versatility of Cu(OTf)₂ is further highlighted by its use in a wide array of other multicomponent reactions for synthesizing diverse organic compounds. nih.gov

Solvent-Free Conditions and Room Temperature Synthesis

A significant advancement in sustainable chemistry is the development of solvent-free reaction conditions. The Ritter reaction for synthesizing N-tert-butyl amides has been successfully adapted to such protocols. One approach utilizes a sulfated polyborate catalyst to react nitriles with tertiary alcohols under solvent-free conditions, offering advantages like catalyst recyclability, short reaction times, and high yields. ias.ac.in These solid acid catalysts are noted for being environmentally benign due to their mild acidity and non-toxic nature. ias.ac.in

The synthesis of this compound itself has been achieved under solvent-free, room temperature conditions through mechanochemistry, as detailed in the following section.

Mechanochemical Ritter Reactions

Mechanochemistry, which involves inducing reactions through mechanical force (e.g., ball milling), offers a rapid and solvent-free alternative to traditional solution-phase synthesis. irb.hr An efficient mechanochemical Ritter reaction between alcohols and nitriles has been developed using a Brønsted acid catalyst. irb.hr This method is fast, operates at room temperature, and works in a solvent-free or low-solvent environment. irb.hrresearchgate.net

Specifically, the synthesis of N-(tert-butyl)-4-methoxybenzamide was accomplished by reacting 4-methoxybenzonitrile with tert-butanol in a ball mill. irb.hr This mechanochemical approach demonstrates broad applicability with a wide range of functionalized nitriles and alcohols. irb.hrdntb.gov.ua

Mechanochemical Synthesis of N-(tert-butyl)-4-methoxybenzamide

| Reactant 1 | Reactant 2 | Catalyst | Conditions | Yield |

|---|

Oxidative Amidation of Alcohols

Oxidative amidation represents a highly atom-economical approach to amide synthesis, directly coupling alcohols and amines. nih.gov This transformation avoids the need to pre-oxidize the alcohol to a carboxylic acid. nih.gov The general mechanism involves the initial oxidation of the alcohol to an aldehyde, which is then trapped by an amine to form a hemiaminal intermediate. nih.gov This intermediate is subsequently oxidized further to yield the final amide. nih.gov

Copper-based catalyst systems are frequently employed for this transformation. One effective method uses a Cu/nitroxyl catalyst system for the aerobic oxidative coupling of alcohols and amines. nih.gov Another system employs copper(II) supported on metformin-graphitic carbon nitride nanosheets as a heterogeneous catalyst for the tandem oxidative amidation of benzylic alcohols with amine hydrochloride salts, using tert-butyl hydroperoxide (TBHP) as the oxidant. nih.gov These modern methods offer pathways to amides from readily available starting materials, often under relatively mild conditions. nih.govnih.gov

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 4-bromo-N-tert-butyl-benzamide |

| Methylene chloride |

| tert-butylamine |

| 4-bromo-benzoyl chloride |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC.HCl) |

| Hydroxybenzotriazole (HOBt) |

| 4-methoxybenzonitrile |

| tert-butyl acetate |

| Sulfuric acid |

| Acetic acid |

| Copper(II) triflate (Cu(OTf)₂) |

| Thionyl chloride |

| 4-tert-butyl-2,6-dimethylbenzenesulfonamide |

| Glyoxal |

| tert-butanol |

| o-phenylenediamine |

| Benzylamine |

| tert-butyl hydroperoxide (TBHP) |

| Melamine |

| N-tert-butyl-4-chlorobenzamide |

| Isooctyl 4-chlorobenzoate |

| Diethylhexylbutamidotriazinone |

| p-methoxy acetophenone |

| p-tert-butylbenzoic acid methyl ester |

| Sodium methoxide (B1231860) |

| Sodium ethylate |

| 4-tertiary butyl-4'-methoxy dibenzoyl methane |

| Vandetanib |

| Piperidin-4-ylmethanol |

| 2,4-dihydroxybenzoic acid |

| 3,4,5-trihydroxybenzoic acid |

| Benzyl chloride |

| N-acetyl-L-cysteine (NAC) |

| Boron tribromide |

| Formaldehyde |

Amidation of Aryl Halides

The synthesis of aryl amides through the amidation of aryl halides is a fundamental transformation in organic chemistry. Nickel-catalyzed reductive aminocarbonylation represents a significant method for this purpose. nih.govrsc.org This approach allows for the three-component reaction of aryl halides, a carbon monoxide source, and nitroarenes under reductive conditions to form aryl amides. nih.govrsc.org This method is notable for its use of readily available and economical nitroarenes as the nitrogen source, offering an alternative to the more common use of anilines. nih.gov The reaction demonstrates high functional group compatibility and is applicable to a wide range of (hetero)aryl iodides and bromides. nih.gov Another strategy involves a nickel/photoredox-catalyzed direct carbamoylation of (hetero)aryl bromides, which proceeds at ambient temperature. nih.gov

Specific Synthesis of this compound

Several specific routes have been developed for the targeted synthesis of this compound, each with its own set of advantages and reaction conditions.

The Ritter reaction provides a direct pathway to N-tert-butyl amides from nitriles and a source of a tert-butyl carbocation, such as tertiary alcohols or their esters. ias.ac.in This reaction is a crucial carbon-nitrogen bond-forming process. ias.ac.in For the synthesis of this compound, 4-methoxybenzonitrile is reacted with a tert-butylating agent in the presence of a strong acid or a solid acid catalyst. ias.ac.in Various catalytic systems have been explored to make the Ritter reaction milder and more efficient, including the use of sulfated polyborate under solvent-free conditions, which offers advantages like recyclability and good to excellent yields. ias.ac.in A modified Ritter reaction using tert-butyl acetate in the presence of a catalytic amount of sulfuric acid also provides the corresponding N-tert-butyl amides in excellent yields.

| Reactants | Catalyst/Reagent | Conditions | Yield |

| Nitriles, Tertiary Alcohols | Sulfated polyborate | Solvent-free | Good to Excellent |

| Aromatic/Aliphatic Nitriles, tert-Butyl Acetate | Sulfuric Acid (catalytic) | - | Excellent |

This table summarizes the general conditions for the Ritter reaction to produce N-tert-butyl amides.

A recent development describes the use of tert-butyl nitrite (TBN) as a source of the tert-butyl group for the synthesis of N-tert-butyl amides from nitriles and water under very mild, heat-, metal-, and acid-free conditions. rsc.org

An alternative synthesis involves the base-induced cycloreversion of 1,4,2-dioxazoles, which are cycloadducts of nitrile oxides. psu.edu In this method, the treatment of 4-tert-butyl-3-(4-methoxyphenyl)-5-phenyl-4,5-dihydro-1,2,4-oxadiazole with water leads to the formation of this compound with a reported yield of 47%. psu.edu Nitrile oxides themselves are versatile intermediates in organic synthesis, often generated in situ from aldoximes or by the dehydrohalogenation of hydroxyiminoyl halides. researchgate.netorganic-chemistry.org

Photoredox catalysis has emerged as a powerful tool for organic synthesis, enabling reactions under mild conditions. rsc.orgnih.gov The use of N-(acyloxy)phthalimides as precursors for tertiary carbon radicals under visible-light photocatalysis has been explored for the formation of new quaternary carbons. nih.gov While direct synthesis of this compound using this exact method is not explicitly detailed, the generation of tertiary radicals from N-(acyloxy)phthalimides and their subsequent coupling reactions provide a potential pathway. nih.govosi.lv This methodology has been successfully applied to the alkylation of N-heteroarenes. nih.gov

A widely reported and reliable method for preparing this compound involves the reaction of 4-methoxybenzoyl chloride with tert-butylamine. researchgate.net This is typically a two-step process starting from 4-methoxybenzoic acid, which is first converted to its acid chloride using a reagent like thionyl chloride. The resulting 4-methoxybenzoyl chloride is then reacted with tert-butylamine in a suitable solvent, often in the presence of a base like triethylamine to neutralize the hydrochloric acid byproduct. This method is known for its high yields and reproducibility.

| Step | Reactants | Reagent | Solvent | Conditions |

| 1 | 4-methoxybenzoic acid | Thionyl chloride | - | Reflux |

| 2 | 4-methoxybenzoyl chloride, tert-butylamine | Triethylamine | THF or DCM | 0–25°C |

This table outlines the typical two-step synthesis of this compound from 4-methoxybenzoic acid.

In line with the principles of green chemistry, efforts have been made to develop more environmentally benign synthetic routes. The use of solid-supported catalysts, such as silica sulfuric acid, for the Ritter reaction minimizes waste and allows for easier catalyst recovery. researchgate.net Solvent-free conditions, as seen in some Ritter reaction protocols, also contribute to a greener process. ias.ac.in Furthermore, the development of methods that avoid hazardous reagents like thionyl chloride, such as the aminolysis of methyl 4-methoxybenzoate (B1229959) with tert-butylamine catalyzed by sodium methoxide, is a step towards more sustainable synthesis. The use of tert-butyl nitrite (TBN) under solvent-free conditions for various transformations, including N-nitrosation, also aligns with green chemistry principles due to its efficiency and the formation of benign byproducts. rsc.orgorganic-chemistry.org

Purification and Isolation Techniques for this compound

The final purity of this compound is critical for its subsequent use, necessitating effective purification and isolation strategies after its synthesis. The compound typically appears as a white crystalline powder, and various techniques are employed to remove unreacted starting materials, catalysts, and byproducts. The choice of method depends on the scale of the synthesis, the nature of the impurities, and the desired final purity, which is often in the range of ≥96–98%.

Commonly employed purification methodologies for this compound include extraction, column chromatography, and recrystallization.

Extraction and Filtration

A straightforward and frequently used initial purification step involves liquid-liquid extraction followed by filtration. In one documented procedure, after the synthesis reaction is complete, the mixture is extracted multiple times with a suitable organic solvent, such as ethyl acetate. This process separates the desired amide from water-soluble impurities. The combined organic extracts are then passed through a short pad of silica gel. This filtration step helps to remove baseline impurities and any residual solid catalyst. The final product is obtained by concentrating the filtrate under reduced pressure, yielding the pure N-alkylbenzamide. rsc.org

Column Chromatography

For more rigorous purification, column chromatography is a highly effective technique. Depending on the polarity of the compound and its impurities, either normal-phase or reversed-phase chromatography can be utilized.

Silica Gel Flash Chromatography : This is a common normal-phase chromatography technique. A specific method for a related compound involved using a mobile phase of 1% methanol in chloroform on a silica gel 60 column. amazonaws.com This type of system is effective for separating compounds of moderate polarity.

Preparative Reversed-Phase Liquid Chromatography-Mass Spectrometry (RP-LC-MS) : This technique is particularly useful for achieving high purity, even with small sample sizes. One detailed procedure for this compound involved purification on a C8 reversed-phase column. amazonaws.com The product was eluted using a gradient system of acetonitrile and water, with formic acid added to the mobile phase. amazonaws.com The fractions containing the desired product are identified by UV and mass spectrometry detectors. amazonaws.com

The table below summarizes the conditions reported for chromatographic purification.

Table 1: Chromatographic Purification Methods for this compound

| Technique | Stationary Phase | Mobile Phase/Eluent | Detection | Reference |

|---|---|---|---|---|

| Silica Gel Flash Chromatography | Silica Gel 60 | 1% Methanol in Chloroform | Thin Layer Chromatography (TLC) with UV visualization | amazonaws.com |

Recrystallization

Recrystallization is a fundamental and efficient technique for purifying solid crystalline compounds like this compound. The principle relies on the differential solubility of the compound and its impurities in a specific solvent or solvent system at varying temperatures. An ideal solvent would dissolve the compound completely when hot but only sparingly when cold, while impurities remain either fully soluble or insoluble at all temperatures. ijddr.in

While specific recrystallization solvent systems for this compound are not extensively detailed in the literature, general principles allow for the selection of appropriate solvents. Ethanol is a widely applicable solvent for recrystallizing compounds with minor impurities. rochester.edu For non-polar compounds, hexane is often a good choice, while for more polar molecules, solvent mixtures like hexane/ethyl acetate or hexane/acetone can be effective. rochester.edu The process involves dissolving the crude product in a minimal amount of the hot solvent, followed by slow cooling to allow for the formation of pure crystals.

The table below lists common solvents used for the recrystallization of organic compounds, which can be tested for this compound.

Table 2: Common Solvents for Recrystallization

| Solvent/Mixture | General Application Notes | Reference |

|---|---|---|

| Ethanol (EtOH) | A general-purpose solvent, effective for minor impurities. | rochester.edu |

| n-Hexane / Acetone | A good solvent mixture, cooling can be enhanced by slow evaporation. | rochester.edu |

| n-Hexane / Ethyl Acetate (EA) | A common mixture, sometimes used when impurities are significant. | rochester.edu |

| n-Hexane / Diethyl Ether (Et2O) | Useful for compounds that are highly soluble in pure ether. | rochester.edu |

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Ethyl acetate |

| Methanol |

| Chloroform |

| Acetonitrile |

| Water |

| Formic acid |

| Ethanol |

| n-Hexane |

| Acetone |

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic compounds. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms.

¹H NMR Spectral Analysis

Proton (¹H) NMR spectroscopy of N-tert-Butyl-4-methoxybenzamide, typically recorded in a solvent like deuterated chloroform (CDCl₃), reveals several key signals that correspond to the different types of protons in the molecule.

A broad singlet is observed for the amide proton (N-H), typically appearing around 5.86-5.89 ppm. rsc.orgrsc.org The aromatic protons on the benzene (B151609) ring give rise to two distinct doublets due to their coupling with adjacent protons. The two protons ortho to the carbonyl group appear as a doublet at approximately 7.67-7.69 ppm with a coupling constant (J) of around 8.8 Hz. rsc.orgrsc.org The two protons meta to the carbonyl group, and ortho to the methoxy (B1213986) group, resonate as a doublet at about 6.88-6.91 ppm, also with a coupling constant of approximately 8.8 Hz. rsc.orgrsc.org

The methoxy group (-OCH₃) protons appear as a sharp singlet at around 3.82-3.84 ppm. rsc.orgrsc.org The nine equivalent protons of the tert-butyl group produce a characteristic sharp singlet further upfield, typically at 1.45-1.46 ppm. rsc.orgrsc.org

¹H NMR Spectral Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Coupling Constant (J) in Hz | Assignment |

|---|---|---|---|---|

| 7.67 - 7.69 | d | 2H | 8.8 | Ar-H (ortho to C=O) |

| 6.88 - 6.91 | d | 2H | 8.8 | Ar-H (ortho to OCH₃) |

| 5.86 - 5.89 | br s | 1H | - | NH |

| 3.82 - 3.84 | s | 3H | - | OCH₃ |

| 1.45 - 1.46 | s | 9H | - | C(CH₃)₃ |

¹³C NMR Spectral Analysis

Carbon-13 (¹³C) NMR spectroscopy provides complementary information to ¹H NMR by detailing the carbon framework of the molecule.

In the ¹³C NMR spectrum of this compound, the carbonyl carbon of the amide group is typically observed at approximately 166.4 ppm. rsc.orgrsc.org The carbon atom of the benzene ring attached to the methoxy group is found at around 161.8 ppm. rsc.orgrsc.org The aromatic carbons ortho to the carbonyl group resonate near 128.4 ppm, while the carbon ipso to the carbonyl group appears at about 128.1-128.2 ppm. rsc.orgrsc.org The aromatic carbons ortho to the methoxy group are observed at approximately 113.5-113.6 ppm. rsc.orgrsc.org

The carbon of the methoxy group itself gives a signal at around 55.3 ppm. rsc.orgrsc.org The quaternary carbon of the tert-butyl group is found near 51.4 ppm, and the three equivalent methyl carbons of the tert-butyl group produce a strong signal at approximately 28.9 ppm. rsc.orgrsc.org

¹³C NMR Spectral Data for this compound

| Chemical Shift (ppm) | Assignment |

|---|---|

| 166.4 | C=O (Amide) |

| 161.8 | C-OCH₃ (Aromatic) |

| 128.4 | CH (Aromatic, ortho to C=O) |

| 128.1 - 128.2 | C (Aromatic, ipso to C=O) |

| 113.5 - 113.6 | CH (Aromatic, ortho to OCH₃) |

| 55.3 | OCH₃ |

| 51.4 | C(CH₃)₃ (Quaternary) |

| 28.9 | C(CH₃)₃ (Methyls) |

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ionized molecules. It provides information about the molecular weight and can reveal structural details through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass of a compound, allowing for the determination of its elemental composition. For this compound (C₁₂H₁₇NO₂), the exact mass can be calculated and compared with the experimentally determined value to confirm the molecular formula.

Electrospray Ionization (ESI)

Electrospray Ionization (ESI) is a soft ionization technique commonly used in mass spectrometry for the analysis of polar molecules. In ESI-MS, this compound would typically be observed as a protonated molecule, [M+H]⁺. This technique is particularly useful for confirming the molecular weight of the compound with minimal fragmentation.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups within a molecule by measuring the absorption of infrared radiation. The IR spectrum of a compound provides a unique fingerprint, with specific absorption bands corresponding to the vibrational frequencies of different chemical bonds.

In the analysis of this compound, the IR spectrum exhibits characteristic peaks that confirm the presence of its key functional groups. A notable absorption is observed around 3320 cm⁻¹, which is indicative of the N-H stretching vibration of the secondary amide. amazonaws.com The presence of the carbonyl (C=O) group of the amide is confirmed by a strong absorption band typically appearing in the region of 1630-1680 cm⁻¹. Additionally, the C-O stretching of the methoxy group and the aromatic C-H bonds will also produce distinct signals in the fingerprint region of the spectrum, further corroborating the compound's structure.

Table 1: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Amide N-H | Stretch | ~3320 |

| Carbonyl C=O | Stretch | 1630-1680 |

| Aromatic C-H | Stretch | >3000 |

| Aliphatic C-H | Stretch | <3000 |

| C-O (Methoxy) | Stretch | 1250-1000 |

Chromatographic Techniques

Chromatography is a laboratory technique for the separation of a mixture. The mixture is dissolved in a fluid called the "mobile phase," which carries it through a structure holding another material called the "stationary phase." The various constituents of the mixture travel at different speeds, causing them to separate.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a technique used to separate, identify, and quantify each component in a mixture. It relies on pumps to pass a pressurized liquid solvent containing the sample mixture through a column filled with a solid adsorbent material.

For the analysis of this compound, HPLC is an invaluable tool for assessing purity and quantifying the compound. A typical HPLC setup would involve a reversed-phase column, such as a C18 column, with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol. The retention time of this compound under specific conditions (e.g., flow rate, mobile phase composition, and temperature) is a key identifier. By comparing the retention time of the sample to that of a known standard, the presence of the compound can be confirmed. The area under the peak in the chromatogram is proportional to the concentration of the compound, allowing for accurate quantification.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is an analytical method that combines the features of gas-chromatography and mass spectrometry to identify different substances within a test sample. nih.gov GC separates the volatile and thermally stable components of a mixture, which are then detected and identified by the mass spectrometer based on their mass-to-charge ratio.

The analysis of this compound by GC-MS provides both qualitative and quantitative information. The gas chromatogram will show a peak at a specific retention time corresponding to the compound. The electron ionization (EI) mass spectrum of this peak will display a molecular ion peak (M⁺) corresponding to the molecular weight of this compound (207.27 g/mol ). Furthermore, the fragmentation pattern observed in the mass spectrum is a unique characteristic of the molecule's structure. Key fragments would likely include the loss of the tert-butyl group and other characteristic cleavages of the benzamide (B126) structure, providing definitive structural confirmation. nih.gov For instance, a prominent peak at m/z 151 could correspond to the 4-methoxybenzoyl cation.

Table 2: Typical GC-MS Parameters for Analysis

| Parameter | Setting |

| Gas Chromatograph | |

| Column | Typically a non-polar or medium-polarity capillary column (e.g., HP-5MS) |

| Inlet Temperature | 250-280 °C |

| Oven Program | Temperature gradient, e.g., starting at 60°C and ramping to 300°C |

| Carrier Gas | Helium |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | e.g., 40-500 m/z |

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) is a more recent development in liquid chromatography that utilizes smaller particle sizes (sub-2 µm) in the stationary phase. researchgate.netwjpsonline.comrjptonline.org This results in significantly higher resolution, sensitivity, and speed of analysis compared to traditional HPLC. scispace.com

When analyzing this compound, UPLC can provide faster and more efficient separations, which is particularly useful for high-throughput screening or when dealing with complex mixtures. ijcrt.org The principles are similar to HPLC, but the instrumentation is designed to handle the higher backpressures generated by the smaller particles. researchgate.net A UPLC method would offer sharper and narrower peaks, leading to improved resolution from potential impurities and a lower limit of detection. ijcrt.org The use of UPLC can significantly reduce analysis time and solvent consumption, making it a more environmentally friendly and cost-effective technique. scispace.com

Flash Column Chromatography

Flash column chromatography is a purification technique that uses a stationary phase, typically silica gel, packed into a column. orgsyn.org A solvent (the mobile phase) is pushed through the column under pressure, carrying the mixture to be separated with it. orgsyn.org Different components of the mixture travel through the column at different rates, allowing them to be collected as separate fractions. youtube.com

In the synthesis of this compound, flash column chromatography is a crucial step for purification. amazonaws.com After the chemical reaction, the crude product is often a mixture containing the desired compound, unreacted starting materials, and byproducts. To isolate pure this compound, the crude mixture is loaded onto a silica gel column. A suitable solvent system, often a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate, is chosen based on preliminary thin-layer chromatography (TLC) analysis. youtube.com By carefully selecting the eluent composition, this compound can be effectively separated from impurities. For instance, a gradient of increasing polarity is often employed to first elute less polar impurities, followed by the desired product.

Chemical Reactivity and Transformation Studies of N Tert Butyl 4 Methoxybenzamide

Reaction Mechanisms Involving the Benzamide (B126) Moiety

The benzamide moiety is the central functional group of the molecule and its reactivity is characteristic of amides. Amides are generally stable due to the resonance delocalization of the nitrogen lone pair into the carbonyl group, which imparts partial double bond character to the C-N bond and reduces the electrophilicity of the carbonyl carbon.

Reactions typically involve initial interaction with the carbonyl oxygen, which is the most basic site. youtube.com For instance, in acid-catalyzed reactions, the carbonyl oxygen is protonated, which significantly increases the electrophilicity of the carbonyl carbon and makes it susceptible to attack by weak nucleophiles. youtube.comyoutube.com In base-catalyzed reactions, a strong nucleophile, such as a hydroxide ion, directly attacks the carbonyl carbon. chemistrysteps.com

Functional Group Transformations

Amide hydrolysis cleaves the amide bond to yield a carboxylic acid and an amine. This process is generally slow in neutral water but is accelerated by acid or base. libretexts.org

Base-Catalyzed Hydrolysis : In the presence of a strong base like sodium hydroxide, the hydroxide ion directly attacks the carbonyl carbon to form a tetrahedral intermediate. youtube.comchemistrysteps.com The elimination of the tert-butylamide anion (a poor leaving group) is the rate-limiting step and is driven forward by an irreversible acid-base reaction where the departing amide anion deprotonates the initially formed carboxylic acid. chemistrysteps.com The final products after an acidic workup are 4-methoxybenzoic acid and tert-butylamine (B42293). libretexts.org

Table 1: General Conditions for Benzamide Hydrolysis

| Hydrolysis Type | Reagents | Products |

| Acid-Catalyzed | H₃O⁺ (e.g., HCl or H₂SO₄ in H₂O), Heat | 4-methoxybenzoic acid + tert-Butylammonium salt |

| Base-Catalyzed | 1. NaOH, H₂O, Heat; 2. H₃O⁺ workup | 4-methoxybenzoic acid + tert-Butylamine |

The oxidation of N-tert-Butyl-4-methoxybenzamide can occur at several positions. The aromatic ring, enriched by the electron-donating methoxy (B1213986) group, is susceptible to oxidative processes. The N-alkyl group can also be a site for oxidation. While specific studies on this compound are not prevalent, related transformations provide insight. For instance, photocatalytic methods have been developed for the dehydrogenative oxidation and amination of 2-alkyl benzamides, converting them into hydroxyisoindolines under visible light and using oxygen as the oxidant. rsc.org Furthermore, oxoammonium-catalyzed oxidation can convert N-substituted amines, including amides, into imides via a hydride transfer mechanism. chemrxiv.org

The amide group of this compound can be reduced to an amine. Strong reducing agents are required for this transformation due to the low reactivity of the amide carbonyl.

Lithium Aluminum Hydride (LiAlH₄) Reduction : LiAlH₄ is a powerful reducing agent capable of converting amides to amines. libretexts.orgmasterorganicchemistry.com The reaction proceeds via a two-step mechanism. First, a hydride ion adds to the carbonyl carbon, forming a tetrahedral intermediate. ucalgary.ca In the case of amides, the oxygen atom is then eliminated as a metal alkoxide complex, forming a transient iminium ion. ucalgary.ca A second hydride ion rapidly adds to the iminium carbon to yield the final amine product, N-(4-methoxybenzyl)-tert-butylamine. masterorganicchemistry.comucalgary.ca Unlike the reduction of other carbonyl compounds, the carbonyl oxygen is completely removed. chemistrysteps.com

Catalytic Hydrogenation : While possible, the catalytic hydrogenation of amides to amines typically requires harsh conditions, such as high pressures and temperatures, with catalysts like copper chromite. wikipedia.org Milder, more selective catalytic systems using platinum, zinc, or iridium have also been developed for amide reduction. organic-chemistry.org

Table 2: Reduction of Amides to Amines

| Reagent | Substrate Example | Product Example | Typical Yield | Reference |

| LiAlH₄ / Ether, then H₂O | Benzamide | Benzylamine | High | masterorganicchemistry.com |

| H₂, Copper Chromite, High T/P | Amides | Amines | Variable | wikipedia.org |

| PMHS, Fe₃(CO)₁₂ | Tertiary Amides | Tertiary Amines | Good | wikipedia.org |

PMHS = Polymethylhydrosiloxane

Substituent Effects on Reactivity

The substituents on the this compound molecule significantly influence its reactivity.

p-Methoxy Group : The methoxy group at the para-position of the phenyl ring is a strong electron-donating group (EDG) through resonance. This increases the electron density of the aromatic ring, making it more susceptible to electrophilic aromatic substitution. It also influences the basicity of the carbonyl oxygen and the reactivity of the amide bond. Studies on related benzamide derivatives have shown that electron-donating groups can increase the affinity for certain biological targets and affect reaction rates. nih.gov The presence of methoxy groups has also been shown to enhance the antioxidant activity in other phenolic compounds. nih.gov

N-tert-Butyl Group : The tert-butyl group is a bulky, sterically hindering substituent. researchgate.net This steric bulk can impede the approach of nucleophiles to the carbonyl carbon, potentially slowing down reactions like hydrolysis compared to less hindered amides. rsc.org However, the tert-butyl group can also be a target for functionalization. Furthermore, its steric presence can influence the regioselectivity of reactions on the aromatic ring. acs.org In some cases, the tert-butyl group can be used as a protecting group that is cleaved under specific catalytic conditions. bath.ac.uk

Directed C-H Activation and Functionalization

The amide functional group is a well-established directing group in transition-metal-catalyzed C-H activation reactions. rsc.org It can chelate to a metal center, positioning the catalyst to selectively functionalize a specific C-H bond.

ortho-C-H Functionalization of the Benzoyl Ring : The amide group in this compound can direct the functionalization of the C-H bonds at the ortho positions (adjacent to the carbonyl group) of the phenyl ring. This is a powerful strategy for building molecular complexity. Rhodium(III) and Palladium(II) are common catalysts for these transformations. nih.govacs.orgnih.gov For example, Rh(III)-catalyzed reactions can achieve oxidative cycloadditions of benzamides with alkynes to form isoquinolones, proceeding through a 5-membered metallacycle intermediate formed via ortho C-H activation. nih.govacs.org Similarly, palladium catalysis can be used for the ortho-arylation of benzamides. nih.gov

C(sp³)–H Functionalization : The amide group can also direct the functionalization of C-H bonds on the N-alkyl substituent. While the tert-butyl group has no β-hydrogens, remote C(sp³)-H functionalization at the γ-position (on one of the methyl groups of the tert-butyl substituent) is a known process for other N-alkyl amides, often proceeding through a 6-membered metallacycle or a radical-based hydrogen atom transfer (HAT) mechanism. researchgate.net

Table 3: Examples of Amide-Directed C-H Functionalization

| Catalyst System | Reaction Type | Functionalized Position | Product Type | Reference |

| [RhCp*Cl₂]₂ / AgSbF₆ | Annulation with Alkyne | ortho-C(sp²)–H | Isoquinolone | nih.govresearchgate.net |

| Pd(OAc)₂ | Arylation with Aryl Halide | ortho-C(sp²)–H | ortho-Aryl Benzamide | nih.govnih.gov |

| Rh₂(esp)₂ | C–H Amination | γ-C(sp³)–H | Substituted Pyrrolidine | nih.gov |

Palladium-Catalyzed C-H Imidoylation

The N-methoxyamide directing group has proven to be highly effective in various palladium-catalyzed C-H activation reactions. bohrium.comnih.gov Its utility stems from its ability to be easily installed and removed, its small size, and its weak coordination to the metal catalyst. This weak coordination allows external ligands to modulate the catalyst's reactivity, stereoselectivity, and site selectivity. bohrium.com The versatility of this directing group is demonstrated in its compatibility with both Pd(II)/Pd(0) and Pd(II)/Pd(IV) catalytic cycles. nih.gov

Kinetic and Mechanistic Studies of Pd-Catalyzed C-H Activation

Mechanistic investigations into palladium-catalyzed C-H activation directed by N-methoxyamides have provided valuable insights into the reaction pathways. These studies often point to a concerted metalation-deprotonation (CMD) mechanism as the rate-determining step. The N-methoxyamide group plays a crucial role in facilitating this step by positioning the palladium catalyst for ortho-C-H bond activation. The resulting palladacycle intermediate is a key species that undergoes further transformations, such as insertion of coupling partners and reductive elimination, to afford the final functionalized product. The specific ligands employed can significantly influence the kinetics and outcome of the reaction, highlighting the cooperative effect between the directing group and the ligand. bohrium.comnih.gov

Role of N-methoxyamide Directing Group

The N-methoxyamide functional group serves as a highly effective directing group in palladium-catalyzed C-H functionalization reactions. Its primary role is to guide the palladium catalyst to a specific C-H bond, typically at the ortho position of the benzamide ring, through a cyclometalation process. This directed C-H activation enhances the efficiency and selectivity of the reaction, allowing for the introduction of various functional groups at a predetermined site. bohrium.comnih.gov The N-methoxyamide group is considered a "weakly coordinating" directing group, which is advantageous as it can be readily installed and subsequently removed under mild conditions, increasing the synthetic utility of this methodology. bohrium.com This directing group has been successfully employed in a range of palladium-catalyzed transformations, including the synthesis of heterocycles like phenanthridinones and isoquinolinones. nih.govresearchgate.net

Rhodium-Catalyzed C-H Activation

The N-methoxyamide directing group has also been instrumental in advancing rhodium-catalyzed C-H activation reactions. bohrium.comnih.gov Since its initial application in Rh(III)-catalyzed C(sp2)−H activation for synthesizing nitrogen-containing heterocycles, its use has expanded to include various transformations like annulations with alkynes and olefinations. bohrium.com Mechanistic studies have been conducted to elucidate the reaction pathways. bohrium.com In some instances, N-methoxyamides have unexpectedly functioned as amidation reagents in Rh(III)-catalyzed C-H activation, showcasing the diverse reactivity of this class of compounds. acs.org However, in the case of N-t-butylbenzamide, the steric hindrance of the tert-butyl group can impede metalation by rhodium, as evidenced by the lack of deuterium incorporation in the absence of an alkyne. nih.gov This suggests that for certain substrates, the steric bulk of the N-substituent can significantly impact the efficiency of the C-H activation step. nih.gov

Ruthenium-Catalyzed C-H Activation

Ruthenium catalysts have emerged as a cost-effective and efficient alternative for C-H activation reactions, and the N-methoxyamide directing group has proven to be compatible with these systems. nih.govresearchgate.net Ruthenium-catalyzed reactions often exhibit similar reactivity and substrate scope to their rhodium counterparts, particularly in the synthesis of isoquinolones through annulation with alkynes, although differences in regioselectivity can be observed. bohrium.comorganic-chemistry.org

A notable application is the ruthenium-catalyzed oxidative C-H bond olefination of N-methoxybenzamides, which proceeds without the need for an external oxidant. organic-chemistry.orgnih.gov Mechanistic studies, including isotopic labeling experiments, suggest that the rate-determining step involves an irreversible C-H bond ruthenation, followed by reductive elimination. organic-chemistry.org Furthermore, insightful experimental and theoretical studies on the ruthenium-catalyzed C-H activation/annulation of alkyne-tethered N-alkoxybenzamides have revealed a novel Ru(II)–Ru(IV)–Ru(II) pathway. This mechanism involves the cleavage of the N–O bond prior to alkyne insertion, a departure from the conventional mechanism. rsc.orgrsc.org

Ortho-Selective Carbon-Hydrogen Amidation

Ortho-selective C-H amidation of benzamides, including N-tert-butylbenzamide, can be achieved using various transition metal catalysts. Iridium catalysts, for example, have been successfully employed for the ortho-C-H amidation of N-tert-butylbenzamide with sulfonyl azides as the nitrogen source. nih.gov This reaction proceeds with high selectivity at the ortho position relative to the amide directing group and generates nitrogen gas as the only byproduct. nih.gov The protocol is notable for its environmentally friendly conditions, operating in an ionic liquid under open air without the need for external oxidants, and it tolerates a broad range of substrates, providing moderate to excellent yields of the amidated products. nih.gov

Radical Processes and Reactivity

While many transformations of this compound involve organometallic intermediates, the potential for radical processes has also been explored. In the context of a rhodium-catalyzed C-H activation/annulation reaction, the involvement of a radical intermediate was probed using radical scavengers such as TEMPO and BHT. The reaction yields were not significantly diminished in the presence of these scavengers, suggesting that a radical pathway is unlikely in that specific transformation. chemrxiv.org

Amidyl Radicals in Intermolecular C-H Functionalizations

The generation of nitrogen-centered radicals, particularly amidyl radicals, offers a powerful strategy for the direct functionalization of otherwise unreactive C-H bonds. The structure of the amide precursor plays a crucial role in the efficiency and selectivity of these reactions.

Recent studies have highlighted that N-functionalized amides can serve as effective precursors to amidyl radicals through either photochemical or radical-initiated hydrogen atom transfer (HAT) processes. nih.gov These radicals can then engage in intermolecular C-H functionalization with a variety of organic substrates. nih.gov The choice of the N-alkyl substituent on the amide is critical. For instance, the presence of α-C-H bonds on the N-alkyl group can lead to a significant decrease in reaction yield due to undesired intramolecular C-H abstraction. nih.gov

In this context, N-tert-butyl amides are particularly effective. The bulky tert-butyl group lacks α-C-H bonds, thus preventing this common side reaction. This structural feature makes compounds like this compound promising candidates for generating amidyl radicals that can participate in productive intermolecular reactions. nih.gov Computational studies on N-tert-butyl amidyl radicals reveal a significant "twisting" of the N-tBu group out of the plane of the carbonyl group, which is a notable structural feature. nih.gov

While the general utility of N-tert-butyl amides in generating amidyl radicals for C-H functionalization is established, specific studies detailing the intermolecular reactions of the amidyl radical derived from this compound are an area of ongoing research. The electronic and steric properties of the 4-methoxybenzoyl group are expected to influence the reactivity and selectivity of the resulting amidyl radical in processes like C-H chlorination or amination. nih.govbeilstein-journals.org

Coupling Reactions

Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. nih.gov The reactivity of this compound in these reactions is of interest due to the presence of an aromatic ring that can potentially participate in coupling, and an amide functionality that can act as a directing group or a coupling partner itself.

While specific examples detailing the use of this compound in common palladium-catalyzed coupling reactions such as the Heck, Sonogashira, or Stille reactions are not extensively documented in readily available literature, the reactivity of its core components provides insights into its potential applications.

The Heck reaction , which couples aryl halides with alkenes, could potentially involve derivatives of this compound where the aromatic ring is functionalized with a halide. The efficiency of such a reaction would be influenced by the electronic nature of the methoxy and N-tert-butylamido groups. organic-chemistry.org

Similarly, in the Sonogashira reaction , which couples aryl halides with terminal alkynes, a halogenated derivative of this compound could serve as the aryl halide partner. The reaction conditions, including the choice of palladium catalyst, ligand, and base, would be crucial for a successful transformation. nih.govlucp.net

The Stille reaction , involving the coupling of organostannanes with organic halides, represents another potential avenue for the functionalization of a halogenated this compound scaffold. The mild conditions and functional group tolerance of the Stille reaction make it an attractive method. researchgate.net

The amide moiety itself in this compound can also participate in coupling reactions. For instance, in Buchwald-Hartwig amination , the N-H bond of a primary or secondary amine couples with an aryl halide. While this compound is a tertiary amide, related benzamides have been used as coupling partners in palladium-catalyzed reactions.

It is important to note that the steric bulk of the tert-butyl group in this compound could influence its ability to coordinate to a metal center, which can be a key step in many catalytic cycles. This steric hindrance might affect its reactivity as a directing group or as a substrate in coupling reactions.

Further research is needed to fully elucidate the scope and limitations of this compound in these and other coupling reactions. The following table summarizes the general conditions for these palladium-catalyzed coupling reactions, which could be adapted for substrates like this compound derivatives.

| Coupling Reaction | Typical Reactants | Catalyst System (General) |

| Heck Reaction | Aryl Halide, Alkene | Pd(OAc)₂, PPh₃, Base |

| Sonogashira Reaction | Aryl Halide, Terminal Alkyne | Pd(PPh₃)₂Cl₂, CuI, Base |

| Stille Reaction | Organostannane, Organic Halide | Pd(PPh₃)₄, Solvent |

| Buchwald-Hartwig Amination | Aryl Halide, Amine/Amide | Pd Catalyst, Ligand, Base |

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in understanding the electronic structure and thermodynamic stability of N-tert-Butyl-4-methoxybenzamide. These calculations can determine the optimized molecular geometry, electron distribution, and the energies of the frontier molecular orbitals (HOMO and LUMO).

Reaction Pathway Modeling and Transition State Analysis

The synthesis of this compound typically involves the reaction of a 4-methoxybenzoyl derivative with tert-butylamine (B42293). Computational modeling can be employed to investigate the reaction pathway and identify the transition states for this amidation reaction.

DFT studies on amide bond formation have elucidated the mechanistic details of such reactions. nih.gov For the reaction between an acyl chloride (like 4-methoxybenzoyl chloride) and an amine (tert-butylamine), the reaction is generally proposed to proceed through a tetrahedral intermediate. Computational modeling can map the potential energy surface of this reaction, identifying the energy minima corresponding to the reactants, intermediates, and products, as well as the transition states connecting them.

The energy barrier for the reaction, which is the energy difference between the reactants and the transition state, determines the reaction rate. For this compound synthesis, the steric bulk of the tert-butyl group could influence the energy of the transition state and thus the kinetics of the reaction. Theoretical calculations can quantify these steric effects and predict the activation energy. Furthermore, the role of solvents in stabilizing or destabilizing the transition state can also be modeled, providing a more complete picture of the reaction dynamics.

Spectroscopic Data Prediction and Validation

Computational methods are widely used to predict spectroscopic data such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. These predictions can be compared with experimental data for validation of the computational model and for the assignment of spectral peaks.

NMR Spectra: The prediction of ¹H and ¹³C NMR chemical shifts for this compound can be performed using the Gauge-Independent Atomic Orbital (GIAO) method, often in conjunction with DFT. The accuracy of these predictions depends on the level of theory and the basis set used. By calculating the magnetic shielding tensors for each nucleus, the chemical shifts can be determined relative to a standard (e.g., TMS). These predicted spectra can then be compared to experimentally obtained spectra to confirm the structure of the molecule.

IR Spectra: The vibrational frequencies of this compound can be calculated using DFT. These calculations provide the wavenumbers and intensities of the IR active vibrational modes. Key vibrational modes for this molecule would include the N-H stretch, the C=O stretch of the amide, the C-N stretch, and various vibrations of the aromatic ring and the methoxy (B1213986) and tert-butyl groups. Comparing the calculated IR spectrum with the experimental one can aid in the assignment of the observed absorption bands to specific molecular vibrations. For benzamide (B126), DFT calculations at the B3LYP/6-31G level have shown good agreement with experimental IR data. tsijournals.com

Structure-Reactivity Relationship Studies

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of computational chemistry, aiming to correlate the chemical structure of a series of compounds with their biological activity or chemical reactivity. For benzamide derivatives, QSAR models have been developed to predict various activities, including antimicrobial and anticancer properties. nih.govunair.ac.id

In the context of this compound, QSAR studies would involve generating a set of molecular descriptors that quantify its structural, electronic, and physicochemical properties. These descriptors can include:

Topological descriptors: Which describe the connectivity of atoms in the molecule.

Electronic descriptors: Such as partial atomic charges, dipole moment, and HOMO-LUMO energies.

Steric descriptors: Like molecular volume and surface area, which are particularly relevant due to the bulky tert-butyl group.

By correlating these descriptors with experimentally determined reactivity for a series of related benzamides, a predictive QSAR model can be built. Such a model could then be used to predict the reactivity of this compound or to design new derivatives with enhanced or diminished reactivity. For example, studies on benzamide derivatives have shown that antimicrobial activity can be modeled using topological and shape indices. nih.gov

The electronic effects of the para-methoxy group (electron-donating) and the steric hindrance of the N-tert-butyl group are expected to be key factors influencing the reactivity of the amide bond and the aromatic ring.

Analysis of Substituent Effects on Molecular Orbitals

The electronic properties and reactivity of this compound are significantly influenced by its substituents, the para-methoxy group and the N-tert-butyl group. The effects of these substituents on the molecular orbitals, particularly the HOMO and LUMO, can be analyzed using computational methods.

HOMO-LUMO Analysis: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The energy of the HOMO is related to the electron-donating ability of a molecule, while the energy of the LUMO is related to its electron-accepting ability. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity.

For this compound, the electron-donating methoxy group is expected to raise the energy of the HOMO, making the molecule more susceptible to electrophilic attack on the aromatic ring. The HOMO is likely to have significant contributions from the π-orbitals of the benzene (B151609) ring and the lone pair of the methoxy oxygen. The LUMO, on the other hand, is expected to be a π* orbital of the aromatic system, with contributions from the carbonyl group.

The bulky tert-butyl group can have both electronic and steric effects. Electronically, it is a weak electron-donating group through induction. stackexchange.com Sterically, it can cause a twist in the amide bond, which would reduce the conjugation between the amide nitrogen's lone pair and the aromatic ring. This would, in turn, affect the energies and compositions of the molecular orbitals. A detailed computational analysis would be required to quantify the precise impact of these substituents on the frontier orbitals of this compound. Studies on related systems have shown that the introduction of a methoxy group can significantly alter the selectivity of ligand binding, underscoring the importance of its electronic influence. nih.gov

Synthesis and Characterization of N Tert Butyl 4 Methoxybenzamide Derivatives and Analogs

Structural Modifications at the Benzene (B151609) Ring

Modifications to the 4-methoxybenzoyl portion of N-tert-Butyl-4-methoxybenzamide are commonly explored to modulate the electronic and steric properties of the molecule. These changes typically involve altering or replacing the methoxy (B1213986) group or introducing additional substituents onto the aromatic ring.

Research has demonstrated the synthesis of various derivatives by modifying the para-substituent of the benzamide (B126) ring. For instance, starting from the corresponding para-substituted benzaldehydes, a general procedure can be employed to yield a range of N-tert-butylbenzamide derivatives. Examples include the synthesis of 4-Bromo-N-(tert-butyl)benzamide and N-(tert-Butyl)-4-nitrobenzamide. rsc.org These syntheses illustrate that the tert-butyl amide group is tolerant to different functional groups at the para-position of the benzene ring, from the electron-donating methoxy group to electron-withdrawing bromo and nitro groups.

A summary of representative derivatives with modifications at the benzene ring is presented below.

| Compound Name | Ring Substituent | Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| This compound | 4-OCH₃ | C₁₂H₁₇NO₂ | 207.27 | 117–118 |

| 4-Bromo-N-(tert-butyl)benzamide | 4-Br | C₁₁H₁₄BrNO | 256.14 | 130–131 |

| N-(tert-Butyl)-4-nitrobenzamide | 4-NO₂ | C₁₁H₁₄N₂O₃ | 222.24 | 157–158 |

| N-tert-Butyl-4-methylbenzamide | 4-CH₃ | C₁₂H₁₇NO | 191.27 | N/A |

Data compiled from multiple sources. rsc.orgstenutz.eunih.gov

Modifications of the Amide Nitrogen

Alterations to the substituent on the amide nitrogen atom offer another route to creating structural diversity. The tert-butyl group in this compound provides significant steric bulk, which influences the compound's conformation and intermolecular interactions. Replacing this group with other alkyl or aryl moieties can systematically vary these properties.

For example, the tert-butyl group can be readily replaced by other groups, such as a cyclohexyl moiety, to yield N-Cyclohexyl-4-methoxybenzamide. rsc.org This modification maintains a bulky, non-aromatic substituent on the amide nitrogen but changes the geometry and flexibility compared to the tert-butyl group. The synthesis of a series of tert-butyl 2-(substituted benzamido) phenylcarbamate derivatives further highlights the versatility of modifying the amide portion of a benzamide core structure. nih.govresearchgate.net

More advanced strategies focus on the reactivity of the amide nitrogen itself. An umpolung (reverse polarity) strategy has been developed for the synthesis of N-cyano amides from O-tosyl hydroxamates. nih.gov This approach treats the amide nitrogen as an electrophilic center, allowing for direct nucleophilic cyanation. nih.gov While this method has been demonstrated on a broad scope of substrates, it highlights a modern synthetic avenue for functionalizing the amide nitrogen that could be applicable to the this compound scaffold. However, significant steric hindrance from bulky substituents on the nitrogen, such as a tert-butyl group, can inhibit such reactions. nih.gov

| Compound Name | Nitrogen Substituent | Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| This compound | tert-Butyl | C₁₂H₁₇NO₂ | 207.27 | 117–118 |

| N-Cyclohexyl-4-methoxybenzamide | Cyclohexyl | C₁₄H₁₉NO₂ | 233.31 | 160–162 |

Data sourced from available literature. rsc.org

Exploration of Isomeric Forms and Related Structures

The synthesis of 2-methoxybenzamide and 3-methoxybenzamide derivatives is actively pursued. dergipark.org.trnih.gov For example, a series of 2-methoxybenzamide derivatives were designed as inhibitors of the Hedgehog signaling pathway, demonstrating the biological relevance of this particular isomeric scaffold. nih.govsemanticscholar.orgrsc.org The general synthesis of these isomers involves reacting the corresponding isomeric methoxybenzoyl chloride (2-methoxy, 3-methoxy, or 4-methoxybenzoyl chloride) with an appropriate amine. dergipark.org.tr

Synthesis of Heterocyclic Derivatives Incorporating the Methoxybenzamide Scaffold

The methoxybenzamide scaffold serves as a valuable building block for the synthesis of more complex heterocyclic structures. dergipark.org.tr These syntheses often involve reacting a methoxybenzoyl derivative with a molecule that contains a pre-formed heterocyclic ring or the precursors to form one.

A notable example is the synthesis of methoxybenzamide derivatives that incorporate a 1,3,4-thiadiazole ring. In one study, 2-methoxy, 3-methoxy, and 4-methoxybenzoyl chloride were reacted with 5-amino-1,3,4-thiadiazole-2-thiol in toluene (B28343). dergipark.org.tr This reaction couples the methoxybenzamide scaffold to the thiadiazole moiety via an amide linkage, creating a new, more complex molecular architecture. Such heterocyclic derivatives are of interest in pharmaceutical chemistry due to the wide range of biological activities associated with the 1,3,4-thiadiazole nucleus. dergipark.org.tr

Advanced Synthetic Strategies for Derivatization

Modern synthetic chemistry offers sophisticated methods for creating derivatives of core structures like this compound. One established and efficient method for the synthesis of N-tert-butyl amides is the Ritter reaction. A study has shown that Cu(OTf)₂ can act as a highly stable and efficient catalyst for the reaction of various nitriles with di-tert-butyl dicarbonate under solvent-free conditions to produce N-tert-butyl amides in excellent yields. researchgate.net

The creation of chiral molecules with high enantioselectivity is a primary goal of modern organic synthesis. Chiral amides are crucial structural motifs in many natural products and pharmaceuticals. nih.gov Advanced catalytic methods have been developed for their asymmetric synthesis.

One powerful strategy is the enantioselective carbene N–H bond insertion reaction. nih.gov Researchers have developed a co-catalyzed system using an achiral rhodium complex and a chiral squaramide to achieve the N-alkylation of primary amides. This method allows for the creation of a new chiral center adjacent to the amide nitrogen with high yield and excellent enantioselectivity under mild conditions. nih.gov Another approach involves the palladium-catalyzed N-allylation of N-(2-tert-butylphenyl)sulfonamides to create N-C axially chiral structures with up to 95% enantiomeric excess. elsevierpure.com While these methods have not been specifically reported for this compound, they represent the state-of-the-art in creating chiral amide derivatives and could potentially be adapted for its derivatization.

Spectroscopic Characterization of Derivatives

The structural elucidation of newly synthesized derivatives of this compound relies heavily on a combination of spectroscopic techniques, including Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and mass spectrometry.

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying the key functional groups. The N-H stretch of the amide typically appears as a sharp peak around 3330-3355 cm⁻¹, while the carbonyl (C=O) stretch is observed as a strong absorption in the region of 1640-1655 cm⁻¹. rsc.org

¹H NMR Spectroscopy: Proton NMR provides detailed information about the electronic environment and connectivity of hydrogen atoms. For this compound, the nine equivalent protons of the tert-butyl group appear as a sharp singlet around 1.45 ppm. The three protons of the methoxy group also produce a singlet, typically around 3.82 ppm. The aromatic protons on the benzene ring appear as two doublets in the 6.8-7.7 ppm region, characteristic of a 1,4-disubstituted pattern. The amide N-H proton is often a broad singlet. rsc.org

¹³C NMR Spectroscopy: Carbon NMR reveals the number and type of carbon atoms in the molecule. Key signals for this compound include the carbonyl carbon (~166 ppm), the carbons of the benzene ring (113-162 ppm), the methoxy carbon (~55 ppm), the quaternary carbon of the tert-butyl group (~51 ppm), and the methyl carbons of the tert-butyl group (~29 ppm). rsc.org

The table below summarizes the characteristic spectroscopic data for this compound and some of its derivatives.

| Compound Name | IR ν(NH) (cm⁻¹) | IR ν(C=O) (cm⁻¹) | ¹H NMR δ (ppm) | ¹³C NMR δ (ppm) |

| This compound | 3330 | 1646 | 7.67 (d, 2H), 6.88 (d, 2H), 5.89 (br s, 1H), 3.82 (s, 3H), 1.45 (s, 9H) | 166.4, 161.8, 128.4, 128.1, 113.5, 55.3, 51.4, 28.9 |

| 4-Bromo-N-(tert-butyl)benzamide | 3355 | 1652 | 7.60–7.54 (m, 4H), 5.99 (br s, 1H), 1.47 (s, 9H) | 165.9, 134.7, 131.6, 128.3, 125.6, 51.7, 28.8 |

| N-(tert-Butyl)-4-nitrobenzamide | 3330 | 1643 | 8.22 (d, 2H), 7.87 (d, 2H), 6.16 (br s, 1H), 1.48 (s, 9H) | 164.9, 149.2, 141.5, 127.9, 123.6, 52.2, 28.7 |

| N-Cyclohexyl-4-methoxybenzamide | 3315 | 1639 | 7.73 (d, 2H), 6.92 (d, 2H), 6.01 (br, 1H), 4.10–3.85 (m, 1H), 3.85 (s, 3H), 2.05–1.18 (m, 10H) | 166.1, 161.9, 128.5, 127.3, 113.6, 55.3, 48.6, 33.2, 25.5, 24.9 |

Data sourced from The Royal Society of Chemistry supplementary information. rsc.org

Applications in Advanced Organic Synthesis

Precursor in Complex Molecule Synthesis

While specific total syntheses of complex natural products originating directly from N-tert-Butyl-4-methoxybenzamide are not extensively documented in readily available literature, its inherent functionalities position it as a valuable starting material or intermediate. The methoxy (B1213986) group on the phenyl ring can be a precursor to a phenol, which can then participate in a variety of reactions, including etherification, esterification, or serve as a nucleophile in coupling reactions. The amide functionality itself can be hydrolyzed to a carboxylic acid or reduced to an amine, providing further handles for molecular elaboration.

The true potential of this compound as a precursor lies in the strategic functionalization of its aromatic ring, often facilitated by the directing effect of the amide group (see section 7.2). This allows for the introduction of various substituents at the ortho-position, which can then be used to construct more intricate molecular architectures. For instance, the introduction of a halide could enable cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds, fundamental steps in the assembly of complex molecules.

Role as a Directing Group in C-H Functionalization

A significant application of this compound in modern organic synthesis is its role as a directing group in C-H functionalization reactions. sigmaaldrich.com The amide group can chelate to a transition metal catalyst, bringing the catalyst into close proximity to the ortho C-H bonds of the aromatic ring. This directed metalation facilitates the selective activation and subsequent functionalization of these otherwise unreactive C-H bonds, avoiding the need for pre-functionalized starting materials. nih.gov

Bidentate directing groups, which coordinate to the metal center through two atoms, are recognized as highly efficient for selective functionalization. In the case of this compound, the amide oxygen and nitrogen can act as a bidentate ligand. This strategy has been successfully employed in various transition metal-catalyzed reactions, including those involving palladium and rhodium. The choice of the metal catalyst and reaction conditions can influence the type of functionalization achieved, such as arylation, alkylation, or amination.

Formation of Iminoisoindolinones

N-tert-Butylbenzamides, including the 4-methoxy substituted derivative, can serve as precursors for the synthesis of iminoisoindolinones, a class of nitrogen-containing heterocyclic compounds with potential biological activity. One approach involves the rhodium-catalyzed annulation of N-acylsulfonamides with alkynes. While this specific example uses a sulfonamide derivative, the underlying principle of amide-directed C-H activation and subsequent cyclization is applicable to N-tert-butylbenzamides.

A more direct route involves the rhodium-catalyzed reaction of N-methoxybenzamides with isocyanates. This transformation proceeds via a C-H activation/annulation cascade to afford 3-iminoisoindolinone (B67203) derivatives. The N-methoxy group in the starting material is crucial for this specific transformation.

Furthermore, palladium-catalyzed reactions have been developed for the synthesis of related nitrogen heterocycles. For instance, the palladium-catalyzed insertion of tert-butyl isocyanide into para-substituted iodobenzenes in the presence of an amine nucleophile can lead to the formation of amidines and ketimine-amidines. While not a direct synthesis of iminoisoindolinones from this compound, this illustrates the utility of its core structural motifs in palladium-catalyzed transformations to generate complex nitrogen-containing molecules.

Synthesis of N-Acylureas and Imides

This compound can be a precursor to N-acylureas and imides, which are important functional groups in medicinal chemistry and materials science.

The synthesis of N-acylureas can be achieved through various methods. One innovative approach involves the chemoselective reaction of N-Boc arylamides. By carefully selecting the base, the Boc (tert-butoxycarbonyl) group, typically a protecting group, can act as a reactive carbonyl source. The reaction of an N-Boc arylamide with a primary amide, such as a derivative of this compound, can selectively yield N-acylureas. Another established method is the reaction of carboxylic acids with carbodiimides, which proceeds through an O-acylisourea intermediate that can rearrange to the N-acylurea.

Imides can be synthesized from amides through oxidation. For example, the Dess-Martin periodinane can oxidize secondary amides to imides in a single step. Another approach involves the iodine-catalyzed oxidative C-H/N-H cross-coupling of methyl ketones with benzamidines. While not starting directly from this compound, these methods highlight the general reactivity of the amide functionality that can be applied to its derivatives. Additionally, unsubstituted cyclic imides can be synthesized from cyclic anhydrides using hydroxylamine (B1172632) under microwave irradiation.

Catalytic Applications in Organic Transformations

Beyond being a substrate, this compound and its derivatives have potential applications as ligands in transition metal-catalyzed reactions. The amide functionality can coordinate to metal centers, influencing the reactivity and selectivity of the catalytic process.

While specific, widespread catalytic applications of this compound itself are not extensively reported, the broader class of N-tert-butyl amides has been shown to be accessible through copper-catalyzed Ritter reactions, highlighting the interaction of this functional group with transition metals. The development of catalysts for specific transformations is an active area of research, and the structural features of this compound make it a candidate for exploration as a ligand. For example, copper(II) Schiff base complexes have been shown to be effective catalysts for the oxidation of hydrocarbons. The synthesis of such complexes could potentially incorporate an this compound-derived ligand.

Future Research Directions and Unexplored Avenues

Novel Synthetic Routes for Enhanced Sustainability

The pursuit of green and sustainable chemical processes is a paramount goal in modern chemistry. Future research on N-tert-Butyl-4-methoxybenzamide should prioritize the development of novel synthetic routes that are more environmentally benign and economically viable than traditional methods.

Current research in amide synthesis has paved the way for several innovative approaches that could be adapted for this compound. One promising avenue is the exploration of biocatalysis . Enzymes, such as lipases and amidases, offer high selectivity and operate under mild reaction conditions, minimizing energy consumption and waste generation. Investigating enzymatic pathways for the amidation of 4-methoxybenzoic acid or its derivatives with tert-butylamine (B42293) could lead to highly efficient and sustainable synthetic processes.

Another area ripe for exploration is photocatalysis . The use of light to drive chemical reactions at ambient temperature and pressure is a cornerstone of green chemistry. Researchers could investigate photocatalytic systems, potentially employing semiconductor or molecular photocatalysts, to facilitate the direct coupling of 4-methoxybenzoic acid and tert-butylamine, or to activate suitable precursors under visible light irradiation.

The application of flow chemistry represents a significant leap forward in process intensification and safety. Continuous flow reactors offer superior heat and mass transfer, enabling reactions to be performed under conditions that are often inaccessible in batch processes. Developing a continuous flow synthesis for this compound could lead to higher yields, improved purity, and a safer, more scalable manufacturing process.

Furthermore, the exploration of novel, non-toxic reagents and catalytic systems is crucial. For instance, the use of tert-butyl nitrite (TBN) as a source of the tert-butyl group for the synthesis of N-tert-butyl amides from nitriles under mild conditions has been reported and could be a potential route to explore. Additionally, the development of earth-abundant metal catalysts, such as those based on copper, for amidation reactions presents a more sustainable alternative to precious metal catalysts. A study has demonstrated the use of Cu(OTf)2 as an efficient catalyst for the synthesis of N-tert-butyl amides from nitriles and di-tert-butyl dicarbonate under solvent-free conditions.

| Sustainable Synthetic Approach | Potential Advantages | Key Research Focus |

| Biocatalysis | High selectivity, mild conditions, reduced waste | Screening and engineering of suitable enzymes (e.g., lipases, amidases) |

| Photocatalysis | Use of renewable energy, ambient temperature/pressure | Development of efficient photocatalysts for C-N bond formation |

| Flow Chemistry | Enhanced safety, scalability, and process control | Optimization of reactor design and reaction parameters |

| Novel Reagents/Catalysts | Reduced toxicity, lower cost, improved atom economy | Exploration of reagents like tert-butyl nitrite and earth-abundant metal catalysts |

Expanded Applications in Material Science and Catalysis

The intrinsic structural features of this compound, including the amide linkage, the aromatic ring, and the bulky tert-butyl group, suggest its potential for a range of applications in material science and catalysis that are yet to be explored.

In the realm of material science , the benzamide (B126) moiety is known to participate in hydrogen bonding, which can be exploited for the design of self-assembling materials and supramolecular structures. The interplay of hydrogen bonding from the amide group and potential π-π stacking from the phenyl ring could lead to the formation of ordered architectures such as liquid crystals, gels, or functional thin films. The influence of the methoxy (B1213986) and tert-butyl groups on the self-assembly behavior of this compound warrants detailed investigation.

Furthermore, the incorporation of this compound as a monomer or a functional additive in polymers could impart desirable properties. For instance, its rigid aromatic core could enhance the thermal stability and mechanical strength of polymers. The methoxy group could be a site for further functionalization, allowing for the tuning of polymer properties.

In catalysis , the nitrogen and oxygen atoms of the amide group in this compound can act as coordinating sites for metal ions, suggesting its potential as a ligand in transition metal catalysis. The electronic properties of the ligand can be tuned by the methoxy group, while the sterically demanding tert-butyl group could influence the selectivity of catalytic reactions. Future research could focus on synthesizing metal complexes of this compound and evaluating their catalytic activity in various organic transformations, such as cross-coupling reactions or oxidations.

Benzamide derivatives have also been utilized as directing groups in C-H bond activation/functionalization reactions. The amide group can chelate to a metal center and direct the functionalization of a specific C-H bond. Investigating the potential of the this compound moiety as a directing group could open up new synthetic pathways for the selective functionalization of aromatic and aliphatic compounds.

| Potential Application Area | Key Structural Feature | Future Research Direction |

| Self-Assembling Materials | Amide (H-bonding), Phenyl (π-stacking) | Study of self-assembly in different solvents and on surfaces |

| Functional Polymers | Rigid aromatic core, functionalizable methoxy group | Synthesis and characterization of polymers containing the monomer |